molecular formula C5H7BrN2S B13466949 [(4-Bromo-1,3-thiazol-2-yl)methyl](methyl)amine

[(4-Bromo-1,3-thiazol-2-yl)methyl](methyl)amine

Cat. No.: B13466949
M. Wt: 207.09 g/mol
InChI Key: QRAKJVHGCHLKTH-UHFFFAOYSA-N
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Description

(4-Bromo-1,3-thiazol-2-yl)methylamine is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,3-thiazol-2-yl)methylamine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method involves the reaction of p-bromoacetophenone and thiourea in the presence of a catalyst like iodine to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine, which is then further reacted with corresponding aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1,3-thiazol-2-yl)methylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, thiourea, aromatic aldehydes, and various catalysts like iodine. Reaction conditions typically involve refluxing in solvents such as ethanol or chloroform, with reaction times ranging from a few hours to overnight .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while cyclization reactions can produce complex heterocyclic compounds .

Scientific Research Applications

(4-Bromo-1,3-thiazol-2-yl)methylamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Bromo-1,3-thiazol-2-yl)methylamine include:

Uniqueness

(4-Bromo-1,3-thiazol-2-yl)methylamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C5H7BrN2S/c1-7-2-5-8-4(6)3-9-5/h3,7H,2H2,1H3

InChI Key

QRAKJVHGCHLKTH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=CS1)Br

Origin of Product

United States

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